dimethyl 1-benzyl-4-(2,3-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 1-benzyl-4-(2,3-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C22H19Cl2NO4 and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.0691135 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Nitrogen-Bridged Heterocycles
A significant application of dimethyl 1-benzyl-4-(2,3-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is in the synthesis of nitrogen-bridged heterocycles. Kakehi, Ito, and Mitani (1994) describe the preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates through reactions with various 1-pyridinio[(thiocarbonyl)methylide]s and 3-(1-pyridinio)thiophene-2-thiolates. This work showcases the compound's role in generating new heterocyclic structures, contributing to the field of organic synthesis and medicinal chemistry research A. Kakehi, S. Ito, M. Mitani, M. Kanaoka, Bulletin of the Chemical Society of Japan, 1994.
Preparation and Characterization of Complexes
The compound is also involved in the preparation and structural characterization of complexes. In a study by Arora and Pedireddi (2003), supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules, including 4-(N,N-dimethylamino)pyridine, were synthesized and characterized. This research highlights the compound's utility in crystal engineering and the design of supramolecular architectures, which are critical for understanding molecular interactions and developing new materials K. Arora, V. Pedireddi, The Journal of organic chemistry, 2003.
Reaction Mechanism Studies
Another research application involves the investigation of reaction mechanisms. For example, Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, as a catalyst for acylation reactions, providing insights into the mechanism of acylation under base-free conditions. This study not only demonstrates the compound's role in catalysis but also contributes to a deeper understanding of reaction pathways and mechanism elucidation in organic chemistry Zhihui Liu, Qiaoqiao Ma, Yuxiu Liu, Qingmin Wang, Organic letters, 2014.
Properties
IUPAC Name |
dimethyl 1-benzyl-4-(2,3-dichlorophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c1-28-21(26)16-12-25(11-14-7-4-3-5-8-14)13-17(22(27)29-2)19(16)15-9-6-10-18(23)20(15)24/h3-10,12-13,19H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWLLVBKQVRVSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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